2-[2-(2,4,4-Trimethylpentyl)-1,3-oxazol-5-yl]acetic acid
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Overview
Description
2-[2-(2,4,4-Trimethylpentyl)-1,3-oxazol-5-yl]acetic acid is a synthetic organic compound with the molecular formula C13H21NO3 It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4,4-Trimethylpentyl)-1,3-oxazol-5-yl]acetic acid typically involves the reaction of 2,4,4-trimethylpentylamine with glyoxylic acid to form the oxazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the cyclization process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4,4-Trimethylpentyl)-1,3-oxazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced oxazole compounds with fewer oxygen atoms.
Substitution: Substituted oxazole compounds with various functional groups replacing the acetic acid moiety.
Scientific Research Applications
2-[2-(2,4,4-Trimethylpentyl)-1,3-oxazol-5-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[2-(2,4,4-Trimethylpentyl)-1,3-oxazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to active sites of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-[2-(2,4,4-trimethylpentyl)-1,3-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C13H21NO3/c1-9(7-13(2,3)4)5-11-14-8-10(17-11)6-12(15)16/h8-9H,5-7H2,1-4H3,(H,15,16) |
InChI Key |
JSQYWAVWAWDPMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=C(O1)CC(=O)O)CC(C)(C)C |
Origin of Product |
United States |
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